Tuftsin

Catalog No.
S546056
CAS No.
9063-57-4
M.F
C21H40N8O6
M. Wt
500.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tuftsin

CAS Number

9063-57-4

Product Name

Tuftsin

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C21H40N8O6

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1

InChI Key

IESDGNYHXIOKRW-YXMSTPNBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

L-Thr-L-Lys-L-Pro-L-Arg, L-Threonyl-L-Lysyl-L-Prolyl-L-Arginine, Taftsin, Tuftsin

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O

The exact mass of the compound Polytuftsin is 500.3071 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Immunoglobulin Fragments - Immunoglobulin Fab Fragments. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tuftsin (Thr-Lys-Pro-Arg, CAS 9063-57-4) is an endogenous tetrapeptide derived from the Fc domain of immunoglobulin G (IgG). It functions as a highly specific macrophage and neutrophil activator, binding to specialized surface receptors (Kd ≈ 53 nM, ~72,000 sites per cell) to stimulate phagocytosis, chemotaxis, and bactericidal activity [1]. For procurement professionals and formulation scientists, Tuftsin is primarily sourced as a targeting ligand for macrophage-directed drug delivery systems (such as liposomes and nanoparticles) or as a low-toxicity immunomodulatory baseline in cellular assays [2]. Its endogenous nature ensures high biocompatibility, though its short serum half-life (approximately 16 minutes due to aminopeptidase and carboxypeptidase cleavage) necessitates careful experimental design, continuous dosing, or specific formulation strategies (e.g., liposomal integration) to maximize its utility in systemic applications [3].

Substituting native Tuftsin with scrambled peptides, synthetic adjuvants like Muramyl Dipeptide (MDP), or structurally modified analogs often compromises targeting specificity, cellular viability, or assay stability [1]. While generic cationic peptides can enter macrophages via non-specific electrostatic endocytosis, they lack the rapid, receptor-mediated internalization kinetics of the exact Thr-Lys-Pro-Arg sequence, leading to delayed uptake and higher off-target distribution [2]. Furthermore, synthetic adjuvants such as MDP frequently induce cytotoxicity in primary mononuclear cell cultures, whereas endogenous Tuftsin maintains cell viability[1]. Even conservative amino acid substitutions intended to increase activity (such as [Leu1]Tuftsin) often fail in practice because they become highly susceptible to rapid cleavage by surface-bound ecto-enzymes like leucine aminopeptidase on target cells [3]. Consequently, the native Tuftsin sequence remains strictly necessary for formulations requiring high-fidelity receptor targeting and minimal background toxicity.

Receptor-Targeted Macrophage Uptake Kinetics vs. Scrambled Peptides

When formulating targeted delivery systems, the choice of surface ligand dictates uptake speed and mechanism. In comparative flow cytometry and fluorescence microscopy studies, Tuftsin-conjugated alginate nanoparticles achieved significant intracellular accumulation in J774A.1 murine macrophages within 15 to 30 minutes via specific receptor-mediated phagocytosis. In contrast, scrambled peptide-modified nanoparticles required 1 to 3 hours to show significant accumulation, relying entirely on slower, non-specific electrostatic endocytosis [1].

Evidence DimensionTime to significant intracellular accumulation
Target Compound Data15–30 minutes (Tuftsin-modified nanoparticles)
Comparator Or Baseline1–3 hours (Scrambled peptide-modified nanoparticles)
Quantified DifferenceUptake achieved 2 to 12 times faster via specific receptor pathways
ConditionsJ774A.1 murine macrophages, rhodamine dextran-encapsulated alginate nanoparticles

Procuring the exact Tuftsin sequence is critical for nanocarrier formulations requiring rapid, specific macrophage internalization rather than slow, non-specific membrane absorption.

Liposomal Bilayer Stability and Payload Retention

Beyond targeting, Tuftsin integration physically stabilizes lipid bilayers in nanocarriers. When Amphotericin B was formulated in liposomes, the Tuftsin-bearing liposomes exhibited significantly greater stability in human serum at 37°C compared to Tuftsin-free liposomes. Over 24 hours, Tuftsin-bearing liposomes leaked only 11% of their encapsulated drug, whereas Tuftsin-free liposomes leaked 19%. Furthermore, the Tuftsin formulation increased the payload's half-life from 2.8 hours to 3.6 hours [1].

Evidence DimensionDrug leakage in human serum (24 hours)
Target Compound Data11% leakage (Tuftsin-bearing liposomes)
Comparator Or Baseline19% leakage (Tuftsin-free liposomes)
Quantified Difference42% reduction in premature payload leakage
ConditionsIn vitro incubation with 90% human serum at 37°C for 24 hours

Validates Tuftsin not just as a biological targeting ligand, but as a structural stabilizer that improves the shelf-life and serum retention of liposomal drug formulations.

Phagocytosis Stimulation vs. N-Terminal Substituted Analogs

Efforts to improve Tuftsin's activity via amino acid substitution often fail in practical cellular assays due to enzyme susceptibility. While[Leu1]Tuftsin was theoretically proposed to have higher activity, direct comparative studies demonstrated that native Tuftsin (Thr-Lys-Pro-Arg) maintains superior phagocytosis-stimulating activity. This is because the Leu1 substitution is cleaved much more rapidly by leucine aminopeptidase—an ecto-enzyme abundantly located on the surface of target polymorphonuclear leukocytes (PMNs)—rendering the analog less active in situ [1].

Evidence DimensionPhagocytosis-stimulating activity in PMNs
Target Compound DataMaintained high activity (Thr1 resists rapid PMN surface cleavage)
Comparator Or Baseline[Leu1]Tuftsin analog
Quantified DifferenceNative Tuftsin outperforms[Leu1]Tuftsin due to lower susceptibility to PMN surface leucine aminopeptidase
ConditionsIn vitro polymorphonuclear leukocyte (PMN) phagocytosis assay

Warns buyers against procuring theoretically optimized N-terminal analogs that fail in live-cell assays due to rapid degradation by the target cells' own surface enzymes.

Cell Viability and Cytotoxicity vs. Synthetic Adjuvants

When selecting an immunomodulator for sensitive cell cultures, cytotoxicity is a primary constraint. In peripheral blood mononuclear cell (PBMC) cultures, the addition of the synthetic bacterial adjuvant Muramyl Dipeptide (MDP) resulted in a measurable decrease in cell viability. In contrast, native Tuftsin, an endogenous peptide, either maintained or increased cell viability at equivalent immunomodulatory doses during the 4-hour critical incubation window[1].

Evidence DimensionPBMC viability post-administration
Target Compound DataMaintained/increased viability (Tuftsin)
Comparator Or BaselineDecreased viability (Muramyl Dipeptide / MDP)
Quantified DifferenceTuftsin avoids the cytotoxic penalty associated with synthetic bacterial adjuvants
ConditionsHuman PBMC cultures, 4-hour incubation viability assay

Establishes Tuftsin as the procurement standard for macrophage activation in sensitive primary cell lines where adjuvant-induced cell death would confound experimental results.

Macrophage-Targeted Nanocarrier Formulation

Due to its ability to induce rapid receptor-mediated endocytosis (within 15-30 minutes) and physically stabilize lipid bilayers, Tuftsin is the premier targeting ligand for liposomes, alginate nanoparticles, and polymeric micelles designed to deliver therapeutics directly to macrophages [1].

In Vitro Phagocytosis Assays

Because its native Thr-Lys-Pro-Arg sequence resists the rapid leucine aminopeptidase cleavage that neutralizes substituted analogs, Tuftsin serves as the most reliable positive control and baseline stimulator for standardized PMN and macrophage phagocytosis assays [2].

Low-Toxicity Primary Cell Immunomodulation

For researchers working with sensitive peripheral blood mononuclear cells (PBMCs), Tuftsin provides robust macrophage activation without the cytotoxic side effects associated with synthetic bacterial adjuvants like Muramyl Dipeptide (MDP), ensuring high cell viability during critical assay windows[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

8

Exact Mass

500.30708103 Da

Monoisotopic Mass

500.30708103 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QF5336J16C

Sequence

TKPR

MeSH Pharmacological Classification

Immunologic Factors

Wikipedia

Tuftsin

Dates

Last modified: 08-15-2023
1: Thompson KK, Nissen JC, Pretory A, Tsirka SE. Tuftsin Combines With Remyelinating Therapy and Improves Outcomes in Models of CNS Demyelinating Disease. Front Immunol. 2018 Nov 28;9:2784. doi: 10.3389/fimmu.2018.02784. eCollection 2018. PubMed PMID: 30555470; PubMed Central PMCID: PMC6283261.
2: Carneiro SP, Carvalho KV, de Oliveira Aguiar Soares RD, Carneiro CM, de Andrade MHG, Duarte RS, Dos Santos ODH. Functionalized rifampicin-loaded nanostructured lipid carriers enhance macrophages uptake and antimycobacterial activity. Colloids Surf B Biointerfaces. 2018 Dec 4;175:306-313. doi: 10.1016/j.colsurfb.2018.12.003. [Epub ahead of print] PubMed PMID: 30553206.
3: Paul R, Karthik S, Vimalraj P, Meenakshisundaram S, Kaliraj P. Cloning, large-scale production and characterization of fusion protein (P-TUFT-ALT-2) of Brugian abundant larval transcript-2 with tuftsin in Pichia pastoris. Prep Biochem Biotechnol. 2018 Oct 10:1-11. doi: 10.1080/10826068.2018.1514511. [Epub ahead of print] PubMed PMID: 30303452.
4: He XY, Liu BY, Xu C, Zhuo RX, Cheng SX. A multi-functional macrophage and tumor targeting gene delivery system for the regulation of macrophage polarity and reversal of cancer immunoresistance. Nanoscale. 2018 Aug 23;10(33):15578-15587. doi: 10.1039/c8nr05294h. PubMed PMID: 30090893.
5: Hu T, Qahtan ASA, Lei L, Lei Z, Zhao D, Nie H. Inhibition of HeLa cell growth by doxorubicin-loaded and tuftsin-conjugated arginate-PEG microparticles. Bioact Mater. 2017 May 6;3(1):48-54. doi: 10.1016/j.bioactmat.2017.04.007. eCollection 2018 Mar. PubMed PMID: 29744441; PubMed Central PMCID: PMC5935659.
6: Mo Z, Yu F, Han S, Yang S, Wu L, Li P, Jiao S. New peptide MY1340 revert the inhibition effect of VEGF on dendritic cells differentiation and maturation via blocking VEGF-NRP-1 axis and inhibit tumor growth in vivo. Int Immunopharmacol. 2018 Jul;60:132-140. doi: 10.1016/j.intimp.2018.04.025. Epub 2018 May 3. PubMed PMID: 29730556.
7: Segal Y, Blank M, Shoenfeld Y. Tuftsin phosphorylcholine-a novel compound harnessing helminths to fight autoimmunity. Immunol Res. 2018 Dec 15. doi: 10.1007/s12026-018-9051-2. [Epub ahead of print] Review. PubMed PMID: 30554380.

Explore Compound Types